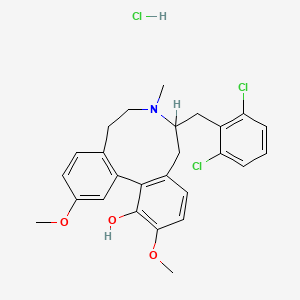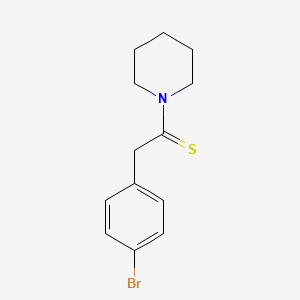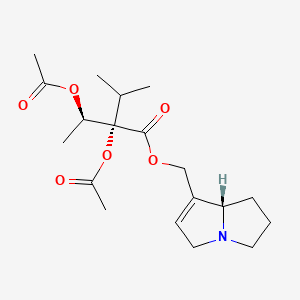
Diacetylsupinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetylsupinine is a synthetic organic compound known for its unique chemical properties and potential applications in various fields It is characterized by the presence of two acetyl groups attached to a supinine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diacetylsupinine typically involves the acetylation of supinine. The reaction is carried out by treating supinine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diacetylsupinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halide substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of diacetylsupinine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diacetylmorphine: Known for its analgesic properties.
Diacetylfluorescein: Used as a fluorescent dye in biological research.
Diacetylspermine: Investigated for its role in cellular processes.
Uniqueness
Diacetylsupinine stands out due to its unique chemical structure and potential applications across various fields. Unlike other similar compounds, this compound has shown promise in both medicinal and industrial applications, making it a versatile compound of interest.
Propriétés
Numéro CAS |
78472-05-6 |
|---|---|
Formule moléculaire |
C19H29NO6 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-acetyloxy-2-[(1R)-1-acetyloxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C19H29NO6/c1-12(2)19(26-15(5)22,13(3)25-14(4)21)18(23)24-11-16-8-10-20-9-6-7-17(16)20/h8,12-13,17H,6-7,9-11H2,1-5H3/t13-,17+,19+/m1/s1 |
Clé InChI |
POAXFJFSZNEOSZ-FMEYXAORSA-N |
SMILES isomérique |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(C)C(C(C)OC(=O)C)(C(=O)OCC1=CCN2C1CCC2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
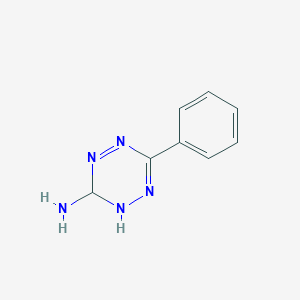
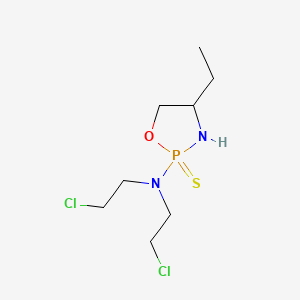
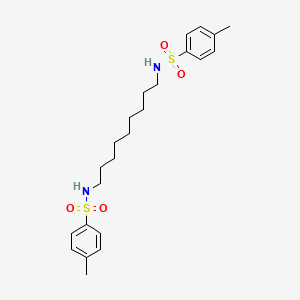
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)

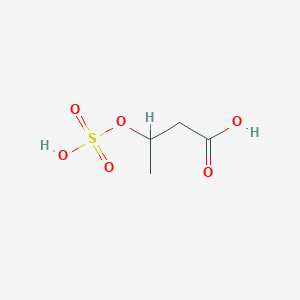
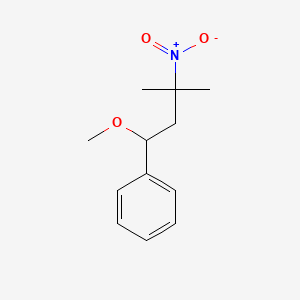
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)
